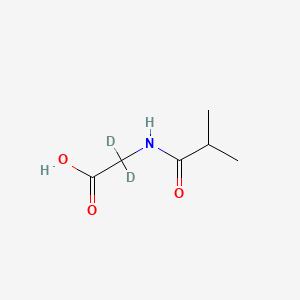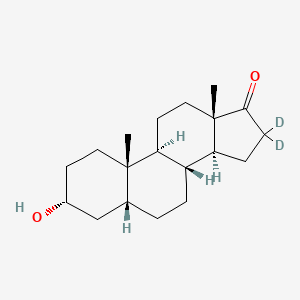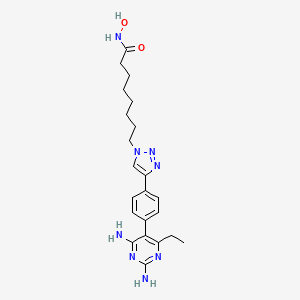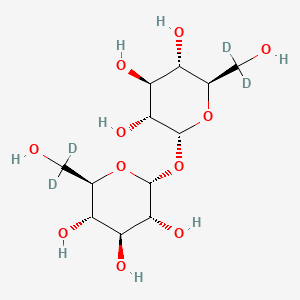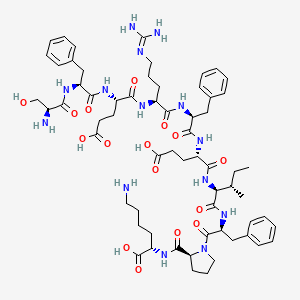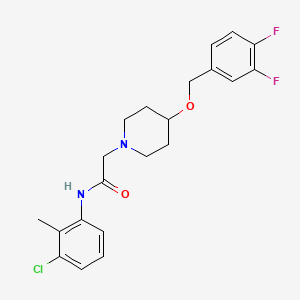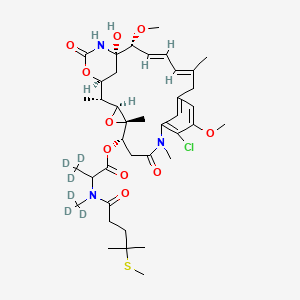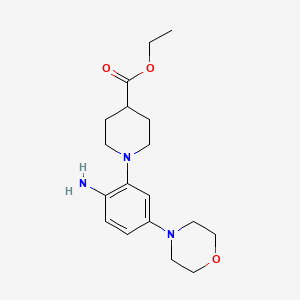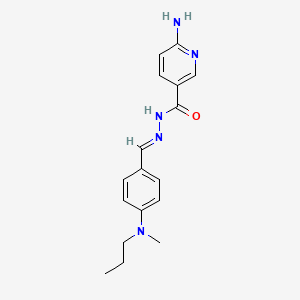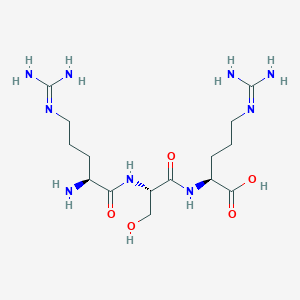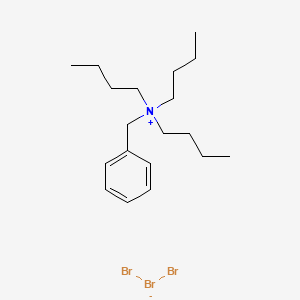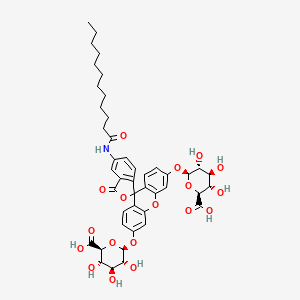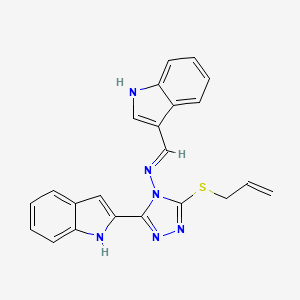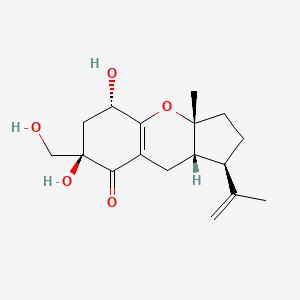
Guignardone J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guignardone J is a secondary metabolite isolated from the endophytic fungus Phyllosticta capitalensis This compound belongs to the class of meroterpenoids, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guignardone J is typically isolated from the endophytic fungus Phyllosticta capitalensis. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and cost-effective methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Guignardone J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogues with different biological properties.
Applications De Recherche Scientifique
Guignardone J has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its medical applications.
Mécanisme D'action
Guignardone J is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct molecular structure and specific bioactive properties, which set it apart from other meroterpenoids.
Comparaison Avec Des Composés Similaires
- Guignardone A
- Guignardone B
- Guignardone I
Propriétés
Formule moléculaire |
C17H24O5 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)10-4-5-16(3)12(10)6-11-14(22-16)13(19)7-17(21,8-18)15(11)20/h10,12-13,18-19,21H,1,4-8H2,2-3H3/t10-,12-,13-,16+,17+/m0/s1 |
Clé InChI |
NDRMXJQIHGDADJ-AWKHGQQRSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C |
SMILES canonique |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


